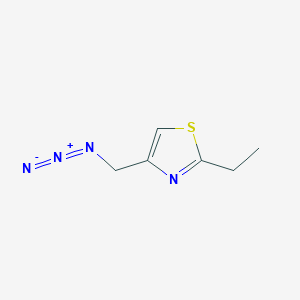

4-(Azidomethyl)-2-ethyl-1,3-thiazole

Description

Structure

3D Structure

Properties

IUPAC Name |

4-(azidomethyl)-2-ethyl-1,3-thiazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N4S/c1-2-6-9-5(4-11-6)3-8-10-7/h4H,2-3H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTEDYAATQTUWPF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NC(=CS1)CN=[N+]=[N-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 Azidomethyl 2 Ethyl 1,3 Thiazole and Its Direct Precursors

Strategies for the Construction of the 2-ethyl-1,3-thiazole Ring System

The foundational step in the synthesis is the formation of the 2-ethyl-1,3-thiazole ring. Several established and emerging methods are available for this purpose.

The Hantzsch thiazole (B1198619) synthesis remains a cornerstone for the formation of the thiazole nucleus. mdpi.comrsc.org This method traditionally involves the condensation reaction between an α-haloketone and a thioamide. For the synthesis of a 2-ethyl-1,3-thiazole precursor, such as 2-ethyl-4-methylthiazole (B98465), the reaction would involve propanethioamide and a 3-halo-2-butanone. thegoodscentscompany.comnih.gov

The general mechanism commences with the nucleophilic attack of the sulfur atom of the thioamide on the α-carbon of the haloketone, leading to the formation of an intermediate. Subsequent intramolecular cyclization via attack of the thioamide's nitrogen atom on the ketone's carbonyl carbon, followed by dehydration, yields the aromatic thiazole ring. The reaction conditions can be varied, with different solvents and bases being employed to optimize the yield and reaction time.

Table 1: Representative Reactants in Hantzsch Synthesis for 2-Ethyl-4-methylthiazole

| Thioamide | α-Haloketone | Product |

| Propanethioamide | 3-Chloro-2-butanone | 2-Ethyl-4-methyl-1,3-thiazole |

| Propanethioamide | 3-Bromo-2-butanone | 2-Ethyl-4-methyl-1,3-thiazole |

To improve efficiency and reduce the number of synthetic steps, one-pot procedures for the synthesis of substituted thiazoles have been developed. nih.govresearchgate.netijcce.ac.ir These methods often combine the formation of the necessary reactants in situ or facilitate a cascade of reactions within a single reaction vessel. For instance, a one-pot synthesis could involve the reaction of an aldehyde, a ketone, an ammonium (B1175870) salt, and elemental sulfur. bepls.com While specific examples for 2-ethyl-1,3-thiazole are not extensively detailed, the general principles of these multicomponent reactions are applicable. These procedures offer advantages in terms of atom economy and reduced waste generation. mdpi.com

In recent years, there has been a significant shift towards the development of more environmentally friendly synthetic methods. bepls.comdocumentsdelivered.comtandfonline.comresearchgate.net For thiazole synthesis, this has translated into the use of greener solvents, such as water or ethanol, and the employment of catalysts that are recyclable and non-toxic. bepls.com Microwave-assisted synthesis has also emerged as a powerful tool, often leading to shorter reaction times and higher yields. cem.de Furthermore, solvent-free reaction conditions, for example using grinding techniques, have been successfully applied to the synthesis of thiazole derivatives, minimizing the use of volatile organic compounds. researchgate.net

Table 2: Comparison of Green Synthesis Approaches for Thiazoles

| Approach | Advantages |

| Water as solvent | Non-toxic, inexpensive, environmentally benign. bepls.com |

| Microwave irradiation | Reduced reaction times, often higher yields. cem.de |

| Catalyst-free grinding | Avoids use of solvents and catalysts. researchgate.net |

Regioselective Introduction of the Azidomethyl Moiety at the Thiazole C4 Position

Once the 2-ethyl-1,3-thiazole ring, typically with a methyl or hydroxymethyl group at the C4 position, has been synthesized, the next critical phase is the introduction of the azidomethyl group. This is a regioselective process, targeting the C4 position specifically.

A common and reliable method for introducing the azido (B1232118) group is through a nucleophilic substitution reaction. researchgate.net This first requires the conversion of a precursor, such as 2-ethyl-4-methylthiazole or 2-ethyl-1,3-thiazole-4-methanol, into a 4-(halomethyl) derivative.

The halogenation of 2-ethyl-4-methylthiazole can be achieved using various halogenating agents, such as N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS), often under free-radical conditions initiated by light or a radical initiator. This yields 4-(bromomethyl)-2-ethyl-1,3-thiazole (B13521854) or 4-(chloromethyl)-2-ethyl-1,3-thiazole, respectively.

Alternatively, if starting from 2-ethyl-1,3-thiazole-4-methanol, the hydroxyl group can be converted into a good leaving group, such as a tosylate or mesylate, or directly converted to a halide using reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃).

The resulting 4-(halomethyl)-2-ethyl-1,3-thiazole then serves as the substrate for nucleophilic substitution with an azide (B81097) salt, typically sodium azide (NaN₃), in a suitable polar aprotic solvent like dimethylformamide (DMF) or acetone. The azide anion displaces the halide, yielding the desired 4-(azidomethyl)-2-ethyl-1,3-thiazole.

Table 3: Reagents for Halogenation and Azidation

| Starting Material | Halogenation Reagent | Intermediate | Azide Source | Solvent |

| 2-Ethyl-4-methylthiazole | N-Bromosuccinimide (NBS) | 4-(Bromomethyl)-2-ethyl-1,3-thiazole | Sodium Azide (NaN₃) | DMF |

| 2-Ethyl-1,3-thiazole-4-methanol | Thionyl Chloride (SOCl₂) | 4-(Chloromethyl)-2-ethyl-1,3-thiazole | Sodium Azide (NaN₃) | Acetone |

To streamline the process and potentially avoid the isolation of the often lachrymatory and reactive halomethyl intermediates, in-situ azidation techniques can be employed. This involves generating the reactive intermediate in the presence of the azide nucleophile. For instance, a one-pot reaction could involve the conversion of 2-ethyl-1,3-thiazole-4-methanol to a mesylate or tosylate, which is then immediately reacted with sodium azide without isolation of the sulfonate ester intermediate.

Optimization of these reactions involves careful consideration of reaction temperature, concentration of reactants, and choice of solvent to maximize the yield of the desired product and minimize the formation of byproducts. The progress of the reaction is typically monitored by techniques such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

Synthesis of Related Azidomethyl Thiazole Derivatives and Analogues for Comparative Studies

For the purpose of comparative analysis, the synthesis of analogous azidomethyl thiazole derivatives, such as 4-(azidomethyl)-2-phenylthiazole and 4-(azidomethyl)-2-chloro-1,3-thiazole, follows a similar strategic approach involving the initial formation of a functionalized thiazole ring, which is subsequently converted to the final azidomethyl product.

A foundational method for constructing the thiazole core is the Hantzsch thiazole synthesis. ijper.orgresearchgate.netnih.govnih.gov This reaction typically involves the condensation of an α-haloketone with a thioamide. ijper.orgnih.gov For the synthesis of the precursors to the comparative compounds, this would involve reacting an appropriate thioamide (e.g., thiobenzamide (B147508) for the 2-phenyl derivative) with a suitable α-haloketone that allows for the introduction of a functional group at the 4-position of the thiazole ring.

The direct precursors to the azidomethyl-substituted thiazoles are typically the corresponding halomethyl-thiazoles, most commonly the chloromethyl or bromomethyl derivatives. These halogenated intermediates serve as excellent substrates for nucleophilic substitution with an azide source, such as sodium azide, to yield the desired azidomethyl compound.

For instance, the synthesis of 2-chloro-5-chloromethylthiazole (B146395) has been documented through various routes, including the chlorination and cyclization of allyl isothiocyanate. researchgate.netsemanticscholar.orggoogle.com This provides a key intermediate for the synthesis of 4-(azidomethyl)-2-chloro-1,3-thiazole. While specific literature detailing the direct conversion of 2-chloro-4-(chloromethyl)thiazole (B1366719) to 2-chloro-4-(azidomethyl)thiazole is not abundant, the reaction is chemically analogous to other well-established nucleophilic substitutions on chloromethyl-substituted heterocycles.

The general synthetic pathway for these comparative azidomethyl thiazole derivatives can be summarized in the following table:

| Derivative | Precursor Synthesis Method | Final Azidation Step |

| 4-(Azidomethyl)-2-phenylthiazole | Hantzsch synthesis using thiobenzamide and a 1,3-dihalo-2-propanone derivative to yield 4-(halomethyl)-2-phenyl-1,3-thiazole. | Nucleophilic substitution of the 4-(halomethyl) group with sodium azide. |

| 4-(Azidomethyl)-2-chloro-1,3-thiazole | Synthesis of 2-chloro-4-(chloromethyl)thiazole, for example, from the reaction of 2-chloroallyl isothiocyanate with a chlorinating agent. semanticscholar.org | Nucleophilic substitution of the 4-(chloromethyl) group with sodium azide. |

Detailed research findings on the synthesis of these specific azidomethyl derivatives are often embedded within broader studies focusing on the biological activities or material properties of a series of related compounds. The yields and specific reaction conditions (solvents, temperatures, reaction times) can vary significantly depending on the substituents on the thiazole ring and the specific halogenating and azidating agents used.

Chemical Reactivity and Transformative Pathways of 4 Azidomethyl 2 Ethyl 1,3 Thiazole

Reactivity Profile of the Azido (B1232118) Functional Group

The azidomethyl group (-CH₂N₃) is a high-energy functional group that serves as a versatile precursor for various nitrogen-containing compounds. Its reactivity is characterized by the controlled release of dinitrogen gas (N₂), a thermodynamically highly favorable process.

Organic azides like 4-(azidomethyl)-2-ethyl-1,3-thiazole are known to undergo transformations when subjected to heat or ultraviolet (UV) light. These reactions typically proceed through the formation of a highly reactive nitrene intermediate by the extrusion of N₂ gas.

The resulting nitrene can then engage in several rapid subsequent reactions, including:

Insertion reactions: The nitrene can insert into C-H or other bonds in the surrounding environment.

Rearrangements: Intramolecular rearrangements, such as Curtius-type rearrangements, can occur.

Dimerization: Two nitrene intermediates can react to form an azo compound.

The specific outcome of these thermal or photochemical decompositions depends heavily on the reaction conditions, including solvent, temperature, and the presence of other reactive species. Thiazole (B1198619) rings themselves can participate in certain photochemical reactions, but the azide (B81097) group is typically the more reactive center under these conditions. nih.gov

A cornerstone of azide chemistry is its mild reduction to a primary amine. The Staudinger reaction, or Staudinger reduction, is a particularly effective method for this conversion, valued for its gentle conditions that preserve other functional groups. organic-chemistry.org The reaction involves treating the azide with a phosphine (B1218219), most commonly triphenylphosphine (B44618) (PPh₃). wikipedia.org

The reaction proceeds in two main steps:

Iminophosphorane formation: The phosphine acts as a nucleophile, attacking the terminal nitrogen atom of the azide. This is followed by the elimination of N₂ gas to form a stable iminophosphorane intermediate. organic-chemistry.orgwikipedia.org

Hydrolysis: The iminophosphorane is then hydrolyzed, typically by the addition of water during workup, to yield the primary amine and a phosphine oxide byproduct, such as the very stable triphenylphosphine oxide. organic-chemistry.orgwikipedia.org

This transformation is a reliable pathway to synthesize 4-(aminomethyl)-2-ethyl-1,3-thiazole from its azidomethyl precursor.

| Reaction | Reactants | Intermediate | Products |

| Staudinger Reduction | This compound, Triphenylphosphine (PPh₃), Water (H₂O) | Iminophosphorane | 4-(Aminomethyl)-2-ethyl-1,3-thiazole, Triphenylphosphine oxide, Dinitrogen (N₂) |

While the nitrogen atoms of the azide group are generally not susceptible to substitution, the azido group as a whole can participate in substitution reactions at the adjacent carbon atom. The azide ion (N₃⁻) is a good leaving group, facilitating nucleophilic substitution reactions where another nucleophile displaces the entire N₃ group.

This reactivity is analogous to that of alkyl halides. Strong nucleophiles can attack the methylene (B1212753) (-CH₂-) carbon of the 4-(azidomethyl) group, leading to the expulsion of a dinitrogen molecule and the formation of a new bond. Conversely, the synthesis of alkyl azides often involves the nucleophilic substitution of a halide with an azide salt, illustrating the reversible nature of this process under appropriate conditions. nih.gov Direct electrophilic attack on the terminal nitrogen of the azide is less common but can initiate cyclization or rearrangement reactions.

Reactivity of the 2-ethyl-1,3-thiazole Heterocyclic Core

The 1,3-thiazole ring is an electron-deficient aromatic heterocycle, which influences its reactivity towards electrophiles and its potential for functionalization. udayton.edu

Electrophilic aromatic substitution (EAS) on the thiazole ring is generally less facile than on electron-rich aromatic systems like benzene (B151609) due to the electron-withdrawing nature of the nitrogen atom. ias.ac.inias.ac.in However, the calculated pi-electron density indicates that the C5 position is the most electron-rich and therefore the primary site for electrophilic attack. pharmaguideline.comwikipedia.org

The presence of the 2-ethyl group, an electron-donating alkyl group, helps to activate the ring towards electrophilic substitution, further favoring reaction at the C5 position. pharmaguideline.com Common EAS reactions require specific, often harsh, conditions to proceed. masterorganicchemistry.com

| Reaction Type | Typical Reagents | Expected Product | Reference |

| Halogenation | Br₂ in vapor phase | 5-Bromo-2-ethyl-4-(azidomethyl)-1,3-thiazole | ias.ac.inias.ac.in |

| Sulfonation | H₂SO₄/SO₃ | 2-Ethyl-4-(azidomethyl)-1,3-thiazole-5-sulfonic acid | ias.ac.inias.ac.in |

| Nitration | HNO₃/H₂SO₄ | 2-Ethyl-4-(azidomethyl)-5-nitro-1,3-thiazole | ias.ac.in |

| Mercuration | Hg(OAc)₂ | 5-(Acetoxymercuri)-2-ethyl-4-(azidomethyl)-1,3-thiazole | pharmaguideline.com |

The mechanism involves the initial attack of the electrophile by the π-system of the thiazole ring, forming a carbocation intermediate (sigma complex), followed by deprotonation to restore aromaticity. masterorganicchemistry.com

The predisposition of the C5 position to electrophilic attack makes it a key site for introducing a wide array of functional groups. Beyond direct EAS, other strategies can be employed to derivatize this position. For instance, once a halogen, such as bromine, is installed at the C5 position via electrophilic halogenation, it can serve as a handle for subsequent metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira couplings).

Furthermore, introducing a sulfone group at the C5 position can render it susceptible to nucleophilic aromatic substitution (SNAr) reactions, allowing for the introduction of various nucleophiles. nih.gov This two-step approach—electrophilic functionalization followed by substitution or coupling—greatly expands the synthetic utility of the 2-ethyl-1,3-thiazole core, enabling the creation of a diverse library of C5-substituted derivatives.

Reactions Involving the Ethyl Substituent at C2

The ethyl group at the C2 position of this compound is a site of potential chemical transformations, influenced by the electron-withdrawing nature of the thiazole ring. While specific research on this exact molecule is limited, the reactivity can be inferred from studies on analogous 2-alkylthiazole compounds. The protons on the α-carbon of the ethyl group are acidic and can be removed by a strong base, enabling a variety of subsequent reactions.

One of the primary reactions involving the 2-ethyl group is its condensation with carbonyl compounds. pharmaguideline.com Following deprotonation with a suitable base, such as an organolithium reagent or a strong alkoxide, the resulting carbanion can act as a nucleophile, attacking aldehydes and ketones to form β-hydroxyalkylthiazole derivatives. These products can then undergo dehydration to yield the corresponding α,β-unsaturated compounds, extending the conjugation of the thiazole system.

Another potential transformation is the oxidation of the ethyl group. Depending on the oxidizing agent and reaction conditions, this could lead to the formation of a 2-acetylthiazole (B1664039) derivative or, with more vigorous oxidation, the corresponding 2-carboxythiazole. Such transformations provide a pathway to introduce further functional diversity at the C2 position.

Halogenation of the ethyl group, specifically at the α-position, is also a feasible reaction. This can be achieved using reagents like N-bromosuccinimide (NBS) under radical initiation conditions. The resulting 2-(1-haloethyl)thiazole is a valuable intermediate for subsequent nucleophilic substitution reactions, allowing for the introduction of a wide range of functional groups.

| Reaction Type | Reagents and Conditions | Potential Product | Significance |

| Condensation | 1. Strong base (e.g., n-BuLi) 2. Aldehyde/Ketone (R₂C=O) | 2-(1-hydroxy-1-R-alkyl)-4-(azidomethyl)-1,3-thiazole | Formation of new C-C bonds and functional group introduction. |

| Oxidation | Oxidizing agent (e.g., KMnO₄, SeO₂) | 2-acetyl-4-(azidomethyl)-1,3-thiazole or 2-carboxy-4-(azidomethyl)-1,3-thiazole | Introduction of carbonyl or carboxyl functionalities. |

| α-Halogenation | N-Bromosuccinimide (NBS), radical initiator (e.g., AIBN) | 2-(1-bromoethyl)-4-(azidomethyl)-1,3-thiazole | Creation of a versatile intermediate for nucleophilic substitution. |

This table presents potential reactions based on the known chemistry of 2-alkylthiazoles.

Intermolecular and Intramolecular Synergies in Reactivity Between Azido and Thiazole Moieties

The juxtaposition of the azidomethyl group at C4 and the inherent reactivity of the thiazole ring in this compound can lead to complex and potentially synergistic chemical behavior. This includes both intramolecular cyclizations and intermolecular reactions where both moieties play a crucial role.

Intramolecular Synergies:

The proximity of the azido group to the thiazole ring opens up possibilities for intramolecular cyclization reactions, particularly through the generation of a highly reactive nitrene intermediate. Thermal or photochemical decomposition of the azide can lead to the extrusion of dinitrogen gas and the formation of a nitrene. This electron-deficient species can then undergo several potential intramolecular reactions:

C-H Insertion: The nitrene could potentially insert into the C-H bonds of the ethyl group at the C2 position, leading to the formation of a novel fused heterocyclic system.

Ring Expansion/Rearrangement: The nitrene could interact with the thiazole ring itself, potentially leading to ring expansion or rearrangement products.

Cyclization onto the Thiazole Nitrogen: While less common, the possibility of the nitrene interacting with the lone pair of electrons on the thiazole nitrogen cannot be entirely ruled out, which would result in the formation of a strained, fused-ring system.

These intramolecular pathways offer a route to complex polycyclic heteroaromatic compounds from a relatively simple precursor. The specific outcome would likely be dependent on the reaction conditions (thermal vs. photochemical) and the substitution pattern of the thiazole ring.

Intermolecular Synergies:

In an intermolecular context, the azido and thiazole moieties can act in concert to facilitate reactions. The azide group is a well-known 1,3-dipole and can participate in [3+2] cycloaddition reactions with various dipolarophiles. The thiazole ring, particularly when activated by the substituents, can influence the reactivity of the azide or participate in subsequent transformations.

For instance, in the presence of a suitable dipolarophile, such as an alkyne or an alkene, the azido group can undergo a Huisgen cycloaddition to form a triazole. The thiazole moiety can influence the regioselectivity and rate of this reaction through electronic effects. Furthermore, the resulting thiazole-triazole conjugate could exhibit unique properties and further reactivity.

Another possibility involves the thiazole ring acting as a nucleophile or participating in a multicomponent reaction where the azide also plays a key role. For example, a reaction could be designed where an electrophile activates the thiazole ring, which then directs an intermolecular reaction involving the azido group of another molecule.

| Synergy Type | Reaction Class | Potential Reactants/Conditions | Potential Product | Key Feature |

| Intramolecular | Nitrene Insertion | Heat or UV light | Fused bicyclic thiazole derivative | Formation of new rings through C-H activation. |

| Intermolecular | [3+2] Cycloaddition | Alkyne (R-C≡C-R') | 1-(4-(2-ethyl-1,3-thiazol-4-yl)methyl)-4,5-R,R'-1,2,3-triazole | Cooperative formation of a new heterocyclic ring. |

| Intermolecular | Multicomponent Reaction | Electrophile, Nucleophile | Complex adduct | Both moieties participate in a cascade of bond-forming events. |

This table illustrates hypothetical synergistic reactions involving both the azido and thiazole functionalities.

Applications of 4 Azidomethyl 2 Ethyl 1,3 Thiazole in Advanced Organic Synthesis

Utilization as a Crucial Building Block for Complex Chemical Architectures

The structural features of 4-(Azidomethyl)-2-ethyl-1,3-thiazole make it an important precursor for synthesizing more elaborate molecules. The azide (B81097) group is a high-energy moiety that can undergo a variety of reactions, most notably cycloadditions and reductions, to introduce nitrogen-containing functionalities. This allows chemists to use the compound as a foundational piece for linking to other molecular fragments or for constructing new heterocyclic rings.

The most prominent application of organic azides like this compound is in the field of "click chemistry." This concept describes a class of reactions that are rapid, high-yielding, and highly specific, often proceeding under mild, aqueous conditions. The Huisgen 1,3-dipolar cycloaddition between an azide and an alkyne to form a stable 1,2,3-triazole ring is the quintessential click reaction. wikipedia.org This transformation is exceptionally valuable for linking the 2-ethyl-1,3-thiazole moiety to other chemical entities.

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is the most widely used variant of the azide-alkyne cycloaddition. nih.gov This reaction joins a terminal alkyne with an azide, such as this compound, with complete regioselectivity to exclusively yield the 1,4-disubstituted 1,2,3-triazole isomer. The reaction is typically catalyzed by a copper(I) source, which can be added directly (e.g., CuI, CuBr) or generated in situ from the reduction of a copper(II) salt (e.g., CuSO₄) with a reducing agent like sodium ascorbate. wikipedia.org

The reaction is tolerant of a vast array of functional groups and is often performed in aqueous solvent mixtures at room temperature, making it a robust tool for bioconjugation, drug discovery, and materials science. jetir.org Although specific documented examples for this compound are not prevalent in readily searchable literature, its reactivity as a primary alkyl azide is well-established. It would be expected to react efficiently with a diverse range of terminal alkynes.

Table 1: Representative Examples of CuAAC Reactions

The following table illustrates the expected products from the reaction of this compound with various terminal alkynes under typical CuAAC conditions.

| Alkyne Partner | Catalyst System | Product |

| Phenylacetylene | CuSO₄ / Sodium Ascorbate | 4-((1-phenyl-1H-1,2,3-triazol-4-yl)methyl)-2-ethyl-1,3-thiazole |

| Propargyl alcohol | CuI / DIPEA | (1-((2-ethyl-1,3-thiazol-4-yl)methyl)-1H-1,2,3-triazol-4-yl)methanol |

| Ethynyltrimethylsilane | CuBr / PMDTA | 4-((1-(trimethylsilyl)-1H-1,2,3-triazol-4-yl)methyl)-2-ethyl-1,3-thiazole |

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is a catalyst-free variant of the click reaction that utilizes highly strained cyclic alkynes, most commonly cyclooctynes. magtech.com.cnnih.gov The inherent ring strain of these alkynes provides the driving force for the [3+2] cycloaddition with azides, allowing the reaction to proceed rapidly at physiological temperatures without the need for a cytotoxic copper catalyst. nih.gov This makes SPAAC an invaluable tool for labeling and modifying biomolecules in living systems. magtech.com.cn

In a typical SPAAC reaction, this compound would react with strained alkynes such as dibenzocyclooctynol (DIBO) or biarylazacyclooctynone (BARAC) to form a stable triazole adduct. magtech.com.cn The rate of the reaction is highly dependent on the structure of the cyclooctyne (B158145) used. nih.gov While specific research detailing the use of this compound in SPAAC is not widely documented, its nature as a primary azide makes it a suitable reaction partner for this powerful bioorthogonal ligation technique.

Beyond copper-catalyzed and strain-promoted methods, other strategies exist for the synthesis of 1,2,3-triazoles. The original Huisgen cycloaddition can be performed thermally without any catalyst, but this generally requires elevated temperatures and, crucially, results in a mixture of 1,4- and 1,5-disubstituted triazole regioisomers. wikipedia.org

A significant alternative is the Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC). This method is complementary to CuAAC as it selectively produces the opposite regioisomer: the 1,5-disubstituted 1,2,3-triazole. nih.govorganic-chemistry.orgacs.org Catalysts such as pentamethylcyclopentadienyl ruthenium chloride complexes ([Cp*RuCl]) are typically employed. nih.govresearchgate.net The RuAAC reaction also tolerates internal alkynes, leading to fully substituted triazoles. organic-chemistry.orgnih.gov A comprehensive literature search did not yield specific examples of this compound being used in these alternative methodologies, but its participation in such reactions is chemically feasible.

The azide group of this compound is a precursor to functionalities beyond the 1,2,3-triazole. Various transformations can convert the azide into other nitrogen-containing heterocycles. rsc.orgmdpi.com

Key reactions include:

Staudinger Reaction: The reaction of the azide with a phosphine (B1218219) (e.g., triphenylphosphine) produces an aza-ylide intermediate. This can be hydrolyzed to form a primary amine, 1-(2-ethyl-1,3-thiazol-4-yl)methanamine, which is a valuable building block for other heterocycles.

Aza-Wittig Reaction: The intermediate aza-ylide from the Staudinger reaction can be trapped with a carbonyl compound (an aldehyde or ketone) to form an imine. If the carbonyl compound contains another reactive group, this can lead to an intramolecular cyclization to form heterocycles like quinolines or pyrimidines.

Nitrene Chemistry: Thermal or photochemical decomposition of the azide can generate a highly reactive nitrene intermediate. This nitrene can undergo C-H insertion or cyclization reactions. For example, if an appropriate unsaturated group is present elsewhere in the molecule, intramolecular cyclization could lead to the formation of pyrroles or other ring systems. wiley-vch.dersc.org

While these are well-established methods for azide transformation, specific applications using this compound as the starting material are not extensively reported in the scientific literature.

The 2-ethyl-1,3-thiazole core can serve as a foundation for the construction of fused polycyclic systems. nih.gov This typically involves multi-step synthetic sequences where functional groups are installed on the thiazole (B1198619) ring or its substituents, followed by an intramolecular cyclization event.

A plausible, though not explicitly documented, strategy starting from this compound could involve:

Reduction of the azide group to a primary amine.

Acylation of the amine with a reagent that also contains a suitable group for cyclization, for instance, an ester or a halogen.

An intramolecular condensation or substitution reaction to form a new ring fused to the thiazole. For example, reaction with a β-keto ester followed by cyclization could potentially lead to a thiazolo[4,5-b]pyridine (B1357651) system.

Such synthetic routes are common for building complex heterocyclic scaffolds. nih.govnih.gov However, a review of available literature does not show specific examples of this compound being derivatized to create thiazole-fused polycyclic ring systems.

Regioselective Construction of 1,2,3-Triazole Systems via Click Chemistry[11],[26],[27],[13],[14],[28],[29],[22],[30],[31],

Development of Chemical Conjugates and Hybrid Molecular Systems

The azido (B1232118) group in this compound serves as a highly efficient chemical handle for the construction of sophisticated chemical conjugates and hybrid molecular systems. The most prominent method for achieving this is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". researchgate.netwikipedia.org This reaction allows for the covalent linking of the thiazole derivative to a wide array of molecules bearing a terminal alkyne, under mild and biocompatible conditions. researchgate.net This has significant implications for the development of novel therapeutic agents and diagnostic tools.

For instance, this compound can be conjugated to biomolecules such as peptides, proteins, or nucleic acids that have been functionalized with an alkyne group. This approach facilitates the creation of targeted drug delivery systems, where the thiazole moiety might act as a bioactive component or a linker. The resulting triazole linkage is highly stable, ensuring the integrity of the conjugate in biological environments. nih.gov

The versatility of this approach is further highlighted by its application in the synthesis of hybrid molecules with potential applications in materials science and molecular electronics. The thiazole ring itself is a key component in many biologically active compounds and functional organic materials. nih.gov By conjugating it to other functional units, such as fluorophores or electroactive molecules, researchers can design novel systems with tailored photophysical or electronic properties.

Table 1: Examples of Potential Chemical Conjugates Derived from this compound

| Conjugate Partner (Alkyne-Functionalized) | Resulting Hybrid System | Potential Application |

|---|---|---|

| Propargylated Fluorescein | Fluorescently Labeled Thiazole | Bioimaging and Cellular Tracking |

| Ethynyl-Ferrocene | Redox-Active Thiazole Conjugate | Electrochemical Sensing |

| Alkyne-Modified Peptide | Peptide-Thiazole Conjugate | Targeted Drug Delivery |

Application in Combinatorial Chemistry and Library Synthesis

Combinatorial chemistry is a powerful strategy for the rapid synthesis of large and diverse libraries of compounds, which can then be screened for desired biological activities or material properties. iipseries.orgopenaccessjournals.com The robust and orthogonal nature of the azide-alkyne cycloaddition makes this compound an excellent scaffold for combinatorial library synthesis. openaccessjournals.com

In a typical combinatorial approach, a library of diverse alkynes can be reacted in parallel with this compound to generate a library of 1,2,3-triazole-linked thiazole derivatives. This allows for the systematic exploration of the chemical space around the thiazole core, which is a common motif in many approved drugs. nih.gov The efficiency and high yield of the CuAAC reaction are particularly advantageous in a high-throughput synthesis setting. iipseries.org

This methodology enables the rapid generation of new chemical entities for drug discovery programs. For example, by varying the substituents on the alkyne partner, it is possible to fine-tune the physicochemical properties and biological activity of the resulting thiazole conjugates. This approach has been successfully employed in the discovery of new antimicrobial and anticancer agents. nih.gov

Integration into Functional Materials and Polymer Chemistry as a Monomer or Cross-linking Agent

The azide functionality of this compound also opens up avenues for its use in the development of functional materials and in polymer chemistry. rsc.orgnih.gov The compound can be utilized as a monomer in polymerization reactions or as a cross-linking agent to modify the properties of existing polymers.

When used as a monomer, this compound can be copolymerized with other monomers to introduce the thiazole ring and the azide group into the polymer backbone or as pendant groups. The resulting azide-functionalized polymers can then be further modified through post-polymerization modification reactions, such as CuAAC, to attach other functional molecules. rsc.org

As a cross-linking agent, the azide group can be activated either thermally or photochemically to generate a highly reactive nitrene intermediate. nih.govmdpi.com This nitrene can then undergo a variety of insertion and addition reactions with the polymer chains, leading to the formation of a cross-linked network. nih.gov This process can significantly enhance the mechanical properties, thermal stability, and solvent resistance of the material. mdpi.comacs.org

Table 2: Potential Polymer Architectures Incorporating this compound

| Polymerization / Modification Strategy | Resulting Polymer Type | Key Features and Potential Applications |

|---|---|---|

| Copolymerization with an alkyne-functionalized monomer via CuAAC | Triazole-linked polymer | Enhanced thermal stability; applications in coatings and adhesives. |

| Grafting onto a polymer backbone via CuAAC | Polymer with pendant thiazole groups | Functionalized surfaces with tailored properties. |

| Use as a cross-linking agent for an existing polymer | Cross-linked polymer network | Improved mechanical strength and chemical resistance; hydrogels. acs.org |

The integration of the thiazole moiety into polymer structures is of particular interest due to the electronic properties of the thiazole ring. acs.orgresearchgate.net Thiazole-containing polymers have been investigated for their potential use in organic electronics, where they can function as semiconductors. acs.orgresearchgate.net The ability to functionalize and cross-link these materials using the azidomethyl group provides a powerful tool for tuning their performance in electronic devices.

Therefore, it is not possible to provide detailed research findings, data tables, and in-depth analysis for the following spectroscopic and analytical characterization techniques as requested:

Advanced Spectroscopic and Analytical Characterization in Research

Chromatographic Methods for Purification, Purity Assessment, and Reaction Monitoring (e.g., HPLC, GC-MS, TLC)

To generate the requested article, access to primary research data from a laboratory that has synthesized and characterized "4-(Azidomethyl)-2-ethyl-1,3-thiazole" would be required. Such data is essential for a scientifically accurate and detailed discussion of its molecular structure and properties.

Computational and Theoretical Investigations of 4 Azidomethyl 2 Ethyl 1,3 Thiazole

Density Functional Theory (DFT) Studies for Electronic Structure, Stability, and Reactivity Predictions

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. For a compound like 4-(Azidomethyl)-2-ethyl-1,3-thiazole, DFT calculations would provide valuable insights into its stability and reactivity. By solving the Kohn-Sham equations, the electron density of the molecule can be determined, which in turn allows for the calculation of various molecular properties.

Table 1: Hypothetical DFT-Calculated Properties for this compound

| Property | Hypothetical Value | Significance |

| Total Energy | -X Hartree | Indicator of thermodynamic stability. |

| Dipole Moment | Y Debye | Measures the polarity of the molecule. |

| Chemical Hardness (η) | Z eV | Resistance to change in electron distribution. |

| Electronegativity (χ) | A eV | Tendency to attract electrons. |

| Global Electrophilicity (ω) | B eV | Propensity to accept electrons. |

Note: The values in this table are hypothetical and serve as an illustration of the data that would be generated from DFT calculations.

Mechanistic Pathway Elucidation and Transition State Analysis of Key Transformations

Computational chemistry plays a crucial role in elucidating the mechanisms of chemical reactions. For this compound, a key transformation of interest would be its participation in cycloaddition reactions, particularly the azide-alkyne cycloaddition (click reaction). Theoretical studies would involve mapping the potential energy surface for the reaction to identify the most favorable reaction pathway.

This process involves locating the transition state structures, which are the highest energy points along the reaction coordinate. By calculating the activation energy, which is the energy difference between the reactants and the transition state, the feasibility of a proposed mechanism can be assessed. Techniques such as intrinsic reaction coordinate (IRC) calculations would be employed to confirm that the identified transition state connects the reactants and the desired products. While such analyses have been performed for various azo-thiazole derivatives, specific studies on this compound are not available.

Molecular Electrostatic Potential (MEP) Mapping and Frontier Molecular Orbital (FMO) Analysis

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites. The MEP map displays regions of negative potential (electron-rich, susceptible to electrophilic attack) and positive potential (electron-poor, susceptible to nucleophilic attack). For this compound, the MEP would likely show a negative potential around the nitrogen atoms of the thiazole (B1198619) ring and the azide (B81097) group, and a positive potential around the hydrogen atoms.

Frontier Molecular Orbital (FMO) analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is fundamental to understanding a molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity; a smaller gap generally implies higher reactivity. The spatial distribution of the HOMO and LUMO would indicate the preferred sites for interaction with other reagents.

Table 2: Hypothetical Frontier Molecular Orbital Data for this compound

| Orbital | Energy (eV) | Localization |

| HOMO | -X | Likely on the thiazole ring and azide group. |

| LUMO | -Y | Likely distributed over the thiazole ring. |

| HOMO-LUMO Gap | Z | Indicator of chemical reactivity. |

Note: The values and localizations in this table are hypothetical and represent the type of information FMO analysis would provide.

Computational Predictions of Regioselectivity and Stereoselectivity in Cycloaddition Reactions

Cycloaddition reactions involving this compound, such as the aforementioned azide-alkyne cycloaddition, can potentially lead to different regioisomers and stereoisomers. Computational methods are instrumental in predicting the selectivity of these reactions. By calculating the activation energies for the formation of all possible products, the most kinetically favored isomer can be identified.

DFT calculations are commonly used to model the transition states leading to the different products. The relative energies of these transition states determine the regioselectivity and stereoselectivity of the reaction. For instance, in a [3+2] cycloaddition reaction, the formation of the 1,4- or 1,5-disubstituted triazole can be predicted by comparing the activation barriers for the respective reaction pathways. While the principles of such predictions are well-established for cycloadditions, specific computational data for this compound is not documented in the literature.

Emerging Research Directions and Future Perspectives

Development of Novel and More Sustainable Synthetic Routes to Azidomethyl Thiazoles

The future synthesis of azidomethyl thiazoles is trending towards greener and more sustainable methodologies. nih.govbohrium.com Traditional synthetic routes often rely on hazardous reagents and produce significant chemical waste. researchgate.net Current research aims to mitigate these issues by exploring alternative energy sources, eco-friendly solvents, and catalyst-based approaches. nih.govresearchgate.net

Key research directions include:

Microwave and Ultrasound-Assisted Synthesis : These techniques can accelerate reaction rates, improve yields, and reduce energy consumption compared to conventional heating methods. nih.govresearchgate.net The application of microwave irradiation to the Hantzsch thiazole (B1198619) synthesis, a cornerstone method for creating the thiazole ring, has already shown promise for rapid and high-yield production of thiazole derivatives. figshare.com

Green Solvents and Catalysts : The replacement of volatile organic solvents with greener alternatives like water, glycerol, or ionic liquids is a primary goal. bohrium.comresearchgate.net Furthermore, the development of reusable, solid-supported catalysts can simplify product purification and minimize waste. researchgate.netresearchgate.net For instance, silica-supported tungstosilisic acid has been effectively used as a recyclable catalyst in one-pot, multi-component reactions to form substituted thiazoles. researchgate.net

One-Pot, Multi-Component Reactions (MCRs) : MCRs are highly efficient processes where multiple reactants are combined in a single step to form a complex product, thereby reducing the number of synthetic steps, solvent usage, and waste generation. rsc.org Designing an MCR that simultaneously constructs the thiazole ring and introduces the azidomethyl functionality is a significant, albeit challenging, future objective.

| Methodology | Key Advantages | Relevance to Sustainability | Reference |

|---|---|---|---|

| Conventional Heating (e.g., Hantzsch Synthesis) | Well-established, versatile for various substitutions. | Often requires long reaction times, high temperatures, and organic solvents. | nih.gov |

| Microwave-Assisted Synthesis | Rapid heating, shorter reaction times, often higher yields. | Reduces energy consumption and potential for side reactions. | nih.govfigshare.com |

| Ultrasound-Assisted Synthesis | Enhanced reaction rates through acoustic cavitation. | Energy-efficient and can often be performed at lower temperatures. | nih.govresearchgate.net |

| Green Catalyst-Based Approach | Use of reusable, non-toxic catalysts (e.g., solid acids). | Minimizes catalyst waste and simplifies purification. | researchgate.net |

| Multi-Component Reactions (MCRs) | High atom economy, reduced number of synthetic steps. | Significantly reduces solvent usage and waste generation. | rsc.org |

Exploration of Undiscovered Reactivity Patterns of the Azide (B81097) and Thiazole Moieties

While the fundamental reactivity of azides and thiazoles is well-documented, the interplay between these two functional groups within the same molecule presents opportunities to discover novel chemical transformations.

Azide Moiety Reactivity: The azide group is renowned for its participation in a variety of powerful reactions. nih.govresearchgate.net Beyond its well-known cycloadditions and reductions, future research could focus on less common transformations, particularly those influenced by the adjacent thiazole ring. thieme-connect.comresearchgate.net The electron density of the thiazole could modulate the azide's reactivity in reactions such as:

Nitrene Formation and Subsequent Reactions : Thermal or photochemical decomposition of the azide generates a highly reactive nitrene intermediate. nih.gov This species can undergo C-H insertion, additions to double bonds, or rearrangements. nih.gov Investigating how the thiazole nucleus directs these intramolecular reactions could lead to novel heterocyclic scaffolds.

Reactions with Electrophiles : While the terminal nitrogen of an azide is weakly nucleophilic, reactions with strong electrophiles can occur. mdpi.com The electronic properties of the thiazole ring could influence the regioselectivity of such attacks.

Thiazole Moiety Reactivity: The thiazole ring possesses a unique reactivity profile. numberanalytics.comnih.gov Electrophilic substitution typically occurs at the C5 position, while the C2 proton is acidic and can be removed by strong bases. pharmaguideline.comwikipedia.org The substituents on 4-(azidomethyl)-2-ethyl-1,3-thiazole are expected to direct its reactivity. The ethyl group at C2 is a weak electron-donating group, while the azidomethyl group at C4 is likely to have an electron-withdrawing inductive effect. Future explorations could include:

Regioselective Functionalization : Using modern organometallic techniques, such as directed metalation with reagents like TMPMgCl·LiCl, could allow for the selective functionalization of the C5 position, enabling the synthesis of tri-substituted thiazoles. nih.gov

Cycloaddition Reactions : Thiazoles can participate in cycloaddition reactions, such as Diels-Alder reactions, though often requiring high temperatures. numberanalytics.comwikipedia.org Research into catalyzed or milder cycloaddition conditions could unlock new synthetic pathways to complex fused-ring systems.

N-Oxide Formation : Oxidation of the thiazole nitrogen can form a thiazole N-oxide, which alters the ring's electronic properties and can direct subsequent functionalization reactions, for example, favoring palladium-catalyzed C-H arylation at the C2 position under mild conditions. wikipedia.org

Integration with Flow Chemistry and Automated Synthesis Platforms

The synthesis of compounds containing azide groups presents inherent safety challenges, particularly on a large scale, due to their potential instability. wikipedia.org Flow chemistry and automated synthesis offer robust solutions to these challenges.

Flow Chemistry: Performing reactions in continuous-flow microreactors offers significant advantages over traditional batch chemistry. researchgate.net

Enhanced Safety : The small internal volume of flow reactors minimizes the amount of potentially hazardous material present at any given time, significantly reducing the risks associated with handling organic azides. researchgate.net

Precise Control : Flow systems allow for superior control over reaction parameters such as temperature, pressure, and residence time, often leading to higher yields and selectivities. sci-hub.se

Process Integration : Multi-step syntheses can be "telescoped" into a single continuous process without the need to isolate intermediates. nih.govbeilstein-journals.org A sequential flow process could be envisioned where the thiazole ring is first formed, followed by the introduction of the azidomethyl group in a subsequent reactor. nih.govsci-hub.se This approach has been successfully demonstrated for the synthesis of related 2-(azidomethyl)oxazoles. beilstein-journals.org

Automated Synthesis: Automated synthesis platforms, which utilize robotics and pre-packed reagent capsules, can further enhance the safety, reproducibility, and efficiency of synthesizing azidomethyl thiazoles. acs.orgresearchgate.net Recent developments have led to automated systems capable of safely converting primary amines into organic azides and performing subsequent reactions like copper-catalyzed azide-alkyne cycloadditions (CuAAC) with minimal user intervention. ethz.chnih.gov Such a platform would be ideal for the safe and reliable production of this compound and its derivatives for screening and development.

Role in the Design and Synthesis of Advanced Chemical Probes and Tags

The azide group is a cornerstone of bioorthogonal chemistry, a field that involves chemical reactions that can be performed in living systems without interfering with native biochemical processes. nih.gov The structure of this compound makes it an excellent scaffold for developing advanced chemical probes and tags.

The azide serves as a "chemical handle" that can be selectively ligated to a reporter molecule (e.g., a fluorophore or an affinity tag like biotin) that contains a complementary alkyne functional group. wikipedia.orglongdom.org This ligation is typically achieved through highly efficient and specific "click" reactions. wikipedia.org

| Reaction | Reactant Partner | Key Features | Reference |

|---|---|---|---|

| Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Terminal Alkyne | High reaction rate, high yield, forms a stable 1,4-disubstituted triazole. Requires a copper catalyst which can be toxic to cells. | wikipedia.orgmasterorganicchemistry.com |

| Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Strained Cyclooctyne (B158145) (e.g., DIBO) | Does not require a catalyst, making it suitable for live-cell imaging. Reaction rates are generally slower than CuAAC. | nih.govnih.gov |

| Staudinger Ligation | Engineered Triarylphosphine | Forms a stable amide bond. One of the first bioorthogonal reactions developed, but has slower kinetics. | wikipedia.orgnih.gov |

The thiazole core is a common motif in many biologically active compounds and natural products, including Vitamin B1 (Thiamine). nih.govpharmaguideline.comanalis.com.my By incorporating the this compound unit into larger bioactive molecules, researchers can create powerful chemical probes to:

Identify Drug Targets : A bioactive molecule containing the azide tag can be introduced to cells or cell lysates. After it binds to its protein target, the alkyne-bearing reporter can be "clicked" on, allowing for the isolation and identification of the target protein.

Visualize Biological Processes : By attaching a fluorescent dye via click chemistry, the localization and dynamics of a tagged biomolecule can be visualized in real-time within living cells. nih.gov

Develop Activity-Based Probes : The thiazole scaffold itself can be part of a reactive group designed to covalently bind to the active site of an enzyme, allowing for the specific labeling and profiling of enzyme activity.

Applications in Advanced Materials Science Beyond Current Scope, focusing on Chemical Functionalization

The dual functionality of this compound also opens up new avenues in materials science, particularly for the chemical functionalization of surfaces and polymers.

Surface Modification: The azide group can be used to anchor the molecule onto surfaces for a variety of applications. By pre-functionalizing a material's surface (e.g., silicon, gold, or a polymer) with alkyne groups, this compound can be covalently attached via CuAAC or SPAAC. This process allows for the precise engineering of surface properties. The attached thiazole moiety could be used to:

Alter surface wettability and adhesion.

Serve as a coordination site for metal ions, creating catalytic surfaces.

Act as a nucleation site for the growth of other materials.

Polymer and Materials Synthesis: Organic azides serve as efficient cross-linking agents and building blocks for functional polymers. nih.gov

Nitrene-Based Cross-Linking : Upon thermal or UV activation, the azide group releases nitrogen gas to form a highly reactive nitrene. nih.gov This nitrene can insert into C-H bonds or add across double bonds of nearby polymer chains, creating covalent cross-links. nih.gov This process can be used to enhance the mechanical strength, thermal stability, and solvent resistance of materials. The presence of the thiazole ring within the cross-linker could also impart desirable electronic or thermal properties to the final material.

Polymer Functionalization : The compound can be "clicked" onto a polymer backbone that contains alkyne side chains. This post-polymerization modification is a powerful strategy for synthesizing well-defined functional polymers where the thiazole unit can be precisely placed to influence the material's bulk properties, such as its conductivity or optical characteristics. Thiazolo[5,4-d]thiazole-based materials, for example, are being investigated for use in organic semiconductors. researchgate.net

Q & A

Basic Questions

Q. What synthetic strategies are commonly employed to prepare 4-(Azidomethyl)-2-ethyl-1,3-thiazole?

- Key Routes :

- Hantzsch Thiazole Synthesis : React α-haloketones with thiourea derivatives to form the thiazole core. For example, 2-ethylthiazole precursors can be synthesized using ethyl-substituted starting materials .

- Azide Introduction : Substitute a chloromethyl group (e.g., 4-(chloromethyl)-2-ethyl-1,3-thiazole) with sodium azide (NaN₃) in polar aprotic solvents like DMF or DMSO at 60–80°C for 6–12 hours. Monitor completion via TLC .

- Purification : Crystallize the product using ethanol-water mixtures, achieving yields of 65–80% .

Q. How can spectroscopic methods validate the structure and purity of this compound?

- 1H/13C NMR : Identify thiazole ring protons (δ 6.5–8.5 ppm) and azidomethyl peaks (δ 3.8–4.2 ppm). Compare with calculated shifts using DFT methods .

- IR Spectroscopy : Confirm the azide group via a sharp absorption band at ~2100 cm⁻¹ .

- Mass Spectrometry : Use high-resolution MS to verify the molecular ion peak (e.g., [M+H]+ for C₆H₉N₄S) and rule out impurities .

Advanced Research Questions

Q. How can reaction conditions be optimized to stabilize the azidomethyl group during synthesis?

- Solvent Choice : Use anhydrous DMSO or DMF to minimize hydrolysis. Avoid protic solvents .

- Temperature Control : Maintain temperatures below 80°C to prevent azide decomposition. Microwave-assisted reactions (e.g., 50–70°C, 30 min) improve efficiency .

- Catalysts : Add catalytic Cu(I) or Ru complexes to accelerate cycloadditions while mitigating side reactions .

Q. How to address contradictions in reaction yields when functionalizing the thiazole ring with aryl groups?

- Case Study : Suzuki-Miyaura coupling of 4-(5-bromothiophen-2-yl)-2-methyl-1,3-thiazole failed under thermal conditions (100°C, 40 hrs) but succeeded under microwave irradiation (100°C, 1 hr) with Pd catalysts. This highlights the need for optimized energy input and catalyst selection .

- Troubleshooting : Use TBAB as a phase-transfer catalyst and Cs₂CO₃ as a base to enhance coupling efficiency. Monitor via GC-MS or HPLC .

Q. What methodologies enable the application of this compound in bioconjugation or drug discovery?

- Click Chemistry : Perform copper-catalyzed azide-alkyne cycloaddition (CuAAC) to attach fluorophores or targeting moieties. Reaction conditions: 1:1.2 azide:alkyne ratio, CuSO₄/sodium ascorbate, room temperature, 12–24 hrs .

- Biological Screening : Assess cytotoxicity via MTT assays (e.g., IC₅₀ values against cancer cell lines) and antimicrobial activity using MIC assays. Compare with structurally similar thiazoles lacking the azide group .

Q. What are the critical considerations for handling and storing this compound?

- Stability : Store at –20°C under inert gas (N₂/Ar) to prevent azide degradation. Conduct accelerated stability studies (40°C/75% RH for 4 weeks) to assess shelf life .

- Safety : Avoid mechanical shock or heating above 100°C due to explosion risks. Use blast shields and remote handling tools during large-scale synthesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.